2-Benzothiophen-1-ylboronic acid
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Overview
Description
2-Benzothiophen-1-ylboronic acid is an organic compound with the molecular formula C8H7BO2S. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiophen-1-ylboronic acid typically involves the reaction of 2-bromobenzothiophene with a boronic ester. This process is facilitated by a palladium catalyst under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: 2-Benzothiophen-1-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted benzothiophenes.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Scientific Research Applications
2-Benzothiophen-1-ylboronic acid has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2-Benzothiophen-1-ylboronic acid involves its role as a boronic acid derivative. It acts as an inhibitor of beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The compound binds to the active site of the enzyme, preventing it from hydrolyzing beta-lactam antibiotics, thereby potentiating their activity .
Comparison with Similar Compounds
- 1-Benzothiophen-2-ylboronic acid
- Benzo[b]thiophene-2-ylboronic acid
- Thianaphthene-2-ylboronic acid
Comparison: 2-Benzothiophen-1-ylboronic acid is unique due to its specific structural configuration, which provides distinct reactivity and selectivity in chemical reactions. Compared to other boronic acids, it offers enhanced stability and efficiency in Suzuki-Miyaura coupling reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C8H7BO2S |
---|---|
Molecular Weight |
178.02 g/mol |
IUPAC Name |
2-benzothiophen-1-ylboronic acid |
InChI |
InChI=1S/C8H7BO2S/c10-9(11)8-7-4-2-1-3-6(7)5-12-8/h1-5,10-11H |
InChI Key |
GHZNTRBLLQOGDQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=CC2=CS1)(O)O |
Origin of Product |
United States |
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